molecular formula C6H3ClO2S B11913161 5-Chlorothiophene-2,4-dicarbaldehyde

5-Chlorothiophene-2,4-dicarbaldehyde

Cat. No.: B11913161
M. Wt: 174.61 g/mol
InChI Key: YJMRYWSCJVLUCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophene-2,4-dicarbaldehyde typically involves the chlorination of thiophene derivatives followed by formylationThis intermediate is then converted to the aldehyde through a reduction process .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and formylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chlorothiophene-2,4-dicarbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical structure makes it a versatile intermediate for various applications .

Mechanism of Action

The mechanism of action of 5-Chlorothiophene-2,4-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

  • 5-Bromothiophene-2,4-dicarbaldehyde
  • 5-Fluorothiophene-2,4-dicarbaldehyde
  • 5-Methylthiophene-2,4-dicarbaldehyde

Comparison: 5-Chlorothiophene-2,4-dicarbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and applications .

Properties

Molecular Formula

C6H3ClO2S

Molecular Weight

174.61 g/mol

IUPAC Name

5-chlorothiophene-2,4-dicarbaldehyde

InChI

InChI=1S/C6H3ClO2S/c7-6-4(2-8)1-5(3-9)10-6/h1-3H

InChI Key

YJMRYWSCJVLUCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C=O)Cl)C=O

Origin of Product

United States

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